molecular formula C17H21N3O3S B2937762 ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1169998-28-0

ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2937762
CAS No.: 1169998-28-0
M. Wt: 347.43
InChI Key: HNDGBPCHKXAKIN-UHFFFAOYSA-N
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Description

The compound ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 1, a thiophen-2-yl moiety at position 3, and a piperidine-3-carboxylate ester linked via a carbonyl group at position 5 (Figure 1). Its synthesis involves the reaction of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate with methylhydrazine in ethanol, followed by chromatographic separation of isomers .

Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., Lp-PLA2 inhibitors) and antiviral properties . The integration of thiophene enhances aromatic stacking interactions, while the piperidine and ester groups contribute to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-23-17(22)12-6-4-8-20(11-12)16(21)14-10-13(18-19(14)2)15-7-5-9-24-15/h5,7,9-10,12H,3-4,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDGBPCHKXAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate, identified by its CAS number 1169998-28-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : this compound
  • SMILES : CCOC(=O)C1CCCN(C1)C(=O)c1cc(nn1C)c1cccs1

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to this compound showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)
4aS. aureus0.220.25
5aE. coli0.250.30
7bPseudomonas aeruginosa0.200.22

Anti-inflammatory Properties

In addition to antimicrobial activity, pyrazole derivatives have been studied for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives are known to act as inhibitors of various cancer-related targets, including BRAF(V600E) and EGFR pathways. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .

Case Study: Synergistic Effects with Doxorubicin

A notable study investigated the synergistic effects of pyrazole derivatives when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential of these compounds in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The positional isomerism of the thiophene substituent significantly impacts molecular properties. For example:

  • Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (SI-1) : The thiophene at pyrazole position 5 (vs. 3 in the target compound) alters electronic distribution and steric bulk, influencing polarity and chromatographic separation during synthesis .

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Key Substituents Biological/Physical Properties
Target Compound Thiophen-2-yl (position 3), piperidine-3-carboxylate Enhanced aromatic interactions; balanced solubility from ester and piperidine
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Bromoethyl (position 1), 4-methoxyphenyl (position 3) Reactive bromoethyl group for further substitutions; electron-rich methoxyphenyl enhances π-stacking
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Tetrazole-thioacetyl group (position 1) Tetrazole enables hydrogen bonding; nitrile group increases metabolic stability
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Sulfonyl group (position 1), carboxylic acid (piperidine) Sulfonyl group enhances acidity and hydrogen bonding; carboxylic acid improves water solubility

Crystallographic and Hydrogen Bonding Behavior

  • Thiophene vs. Methoxyphenyl : The thiophene in the target compound participates in weaker C–H···π interactions compared to the stronger hydrogen bonds formed by methoxyphenyl groups (e.g., in ) .
  • Ester vs. Carboxylic Acid : Piperidine-3-carboxylate esters exhibit lower melting points and higher lipophilicity than carboxylic acid derivatives (e.g., ), impacting bioavailability .

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